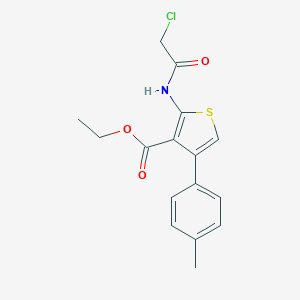

2-(2-氯乙酰氨基)-4-对甲苯基-噻吩-3-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester is a thiophene derivative, which is a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields such as pharmaceuticals and materials science. While the specific compound is not directly studied in the provided papers, insights can be drawn from related research on thiophene derivatives and their chemical behavior.

Synthesis Analysis

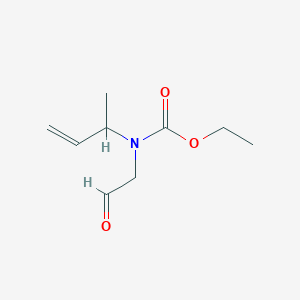

The synthesis of thiophene derivatives typically involves the reaction of thiophene-based alcohols with acyl chlorides. For instance, the synthesis of octanoic acid 2-thiophen-3-yl-ethyl ester was achieved by reacting 3-thiophene ethanol with octanoyl chloride . This suggests that a similar approach could be used for synthesizing the compound , by reacting a suitable thiophene-based alcohol with 2-chloroacetyl chloride.

Molecular Structure Analysis

Thiophene derivatives exhibit interesting electronic properties due to their conjugated systems. The molecular structure of such compounds often includes a π-π* transition, which can be observed through spectroelectrochemistry analysis, as seen in the study of octanoic acid 2-thiophen-3-yl-ethyl ester . This analysis reveals the presence of polaron and bipolaron bands, which are indicative of the compound's electronic structure and its potential electrochromic properties.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including hydrolysis, hydrazinolysis, and reduction. For example, the ethyl esters of thieno[2,3-d]pyrimidine-6-carboxylic acids were subjected to alkaline hydrolysis, hydrazinolysis, and lithium aluminum hydride reduction to yield corresponding acids, hydrazides, and alcohols . Similarly, thiophene-2-carboxanilides and their derivatives were reacted with chlorosulfonic acid to produce sulfonyl chlorides, which were further reacted with amino acids to yield derivatives . These reactions demonstrate the versatility of thiophene compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be quite varied, depending on their specific functional groups and molecular structure. The electrochromic properties of such compounds are of particular interest, as they can exhibit color changes upon electronic transitions, which can be utilized in applications like smart windows and displays. The study of octanoic acid 2-thiophene-3-yl-ethyl ester revealed color changes between transmissive yellow and blue with reasonable switching times . This indicates that the compound may also exhibit similar electrochromic behavior, which could be explored in further studies.

科学研究应用

合成与表征

- 衍生物合成: Gol'dfarb 等人 (1986) 进行的一项研究探讨了 2-酰基噻吩和相关化合物的酰胺甲基化,导致形成 4-和 5-(N-氯乙酰氨基) 甲基衍生物,表明这是一种生成新型噻吩衍生物的方法,这些衍生物可能对进一步的化学合成和应用很有用 (Gol'dfarb, Yakubov, & Belen’kii, 1986).

抗氧化剂和抗肿瘤评估

- 生物活性: Gouda 和 Abu-Hashem (2011) 的工作利用噻吩衍生物作为合成化合物的关键中间体,这些化合物经过抗氧化剂和抗肿瘤评估,证明了噻吩衍生物在开发治疗方法或研究疾病机制方面的潜在医学研究应用 (Gouda & Abu-Hashem, 2011).

电化学和电致变色性能

- 导电聚合物: Sacan 等人 (2006) 和 Camurlu 等人 (2005) 研究了噻吩衍生物的电致变色性能,从而开发出响应电刺激而变色的导电聚合物。这些发现对智能材料和器件的开发具有重要意义 (Sacan, Çırpan, Camurlu, & Toppare, 2006); (Camurlu, Çırpan, & Toppare, 2005).

新型染料合成

- 染料性能: Rangnekar 和 Sabnis (2007) 探索了从噻吩衍生物合成新型苯乙烯染料,强调了该化合物在创建具有特定荧光和染色性能的材料中的用途,这与纺织品和材料科学相关 (Rangnekar & Sabnis, 2007).

化学反应和机理

- 化学转化: Pedersen 和 Carlsen (1977) 关于由噻吩衍生物合成双(二甲氨基)噻吩并[2,3-b]吡啶的研究展示了该化合物在化学反应中的通用性,有助于合成复杂杂环化合物 (Pedersen & Carlsen, 1977).

作用机制

未来方向

属性

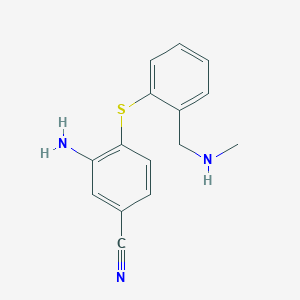

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c1-3-21-16(20)14-12(11-6-4-10(2)5-7-11)9-22-15(14)18-13(19)8-17/h4-7,9H,3,8H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIBJQATNJJSCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352314 |

Source

|

| Record name | Ethyl 2-(2-chloroacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester | |

CAS RN |

138098-81-4 |

Source

|

| Record name | Ethyl 2-(2-chloroacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。